collitine
Description
Properties
CAS No. |
103171-46-6 |
|---|---|
Molecular Formula |
C20H22N4O2 |
Synonyms |
collitine |
Origin of Product |
United States |
Discovery Trajectory and Foundational Studies of Collitine
Historical Context of Collitine Identification
The identification of this compound is intrinsically linked to the historical development of coal petrography, the microscopic study of coal's organic components. Early investigations into the physical constitution of coal began in the 19th century, with pioneering work demonstrating the vegetable origin of bituminous coals and documenting the types of plant structures preserved within them ku.edu. These initial observations laid the groundwork for modern research on coal's physical makeup ku.edu.
Over time, researchers recognized different classes of petrographic entities in coal, leading to the classification of these organic components as "macerals" usgs.gov. Macerals are considered the organic equivalents of minerals in inorganic rocks, each possessing a range of organic compositions influenced by the original plant materials and the degree of coalification usgs.gov.
Within the maceral classification system, this compound is recognized as a prominent member of the vitrinite group usgs.govinfona.pl. Vitrinite macerals are primarily derived from the woody tissues of plants, such as lignin (B12514952) and cellulose (B213188) wvu.edu. The name "collinite" itself is derived from the Greek word "kolla," meaning glue, which alludes to its appearance as a preserved gel or colloidal substance within the coal matrix wvu.edu. Unlike telinite, another vitrinite maceral that clearly shows preserved cellular structures, this compound typically appears structureless under a microscope, representing a more advanced stage of gelification where original plant textures have been largely obliterated usgs.govwvu.edu.
The identification of this compound as a distinct maceral was a result of detailed microscopic petrographic studies that differentiated various components based on their optical and textural properties usgs.govdeepseadrilling.org. These studies, often utilizing transmitted and reflected light microscopy, allowed for the visual identification and quantification of different macerals within coal samples usgs.gov.
Seminal Investigations into this compound's Properties and Occurrence
Seminal investigations into this compound have focused on understanding its formation, its relationship to other coal macerals, and its occurrence in different coal types and geological settings. These foundational studies were crucial in establishing the significance of this compound as a key component influencing coal properties.
Research has shown that this compound forms during the coalification process through the gelification of humic materials derived from plant tissues wvu.edu. This gelification can occur through biochemical processes in the early stages of peat formation and later through geochemical processes driven by elevated temperatures and pressure during burial wvu.edu. The structureless appearance of this compound is a result of this gelification, where the original cellular structures are no longer discernible usgs.govwvu.edu.
Studies examining the maceral composition of various coals consistently identify this compound as a major component, often forming the basic mass of certain coal microlithotypes like clarite infona.pljpsonline.co.in. Its abundance can vary depending on the type of coal and its depositional history infona.pldeepseadrilling.org. For instance, studies on coals from different regions have reported varying percentages of this compound within the vitrinite group infona.pl.
Detailed petrographic analyses have also investigated the associations of this compound with other macerals, such as telinite and inertinite, providing insights into the original plant materials and the conditions of peat accumulation and coalification infona.plresearchgate.net. The presence of this compound filling the cell walls of telinite has been observed, further supporting its origin from the gelification of plant tissues wvu.edu.
While specific "biological activities" in the pharmaceutical sense are not applicable to this compound as a component of coal, foundational studies have explored how the biological and chemical processes during the initial stages of coalification contribute to the formation and characteristics of macerals like this compound ku.eduwvu.edu. These studies highlight the role of microbial degradation and subsequent chemical transformations of plant biopolymers in the genesis of coal macerals wvu.edumit.edu.
Quantitative data on the abundance of this compound is typically presented as a percentage of the total maceral composition in a coal sample. While a comprehensive database of this compound percentages across all coal types is beyond the scope here, research findings illustrate its prevalence. For example, in one study on coal samples, the vitrinite group, which largely included this compound, constituted a significant percentage of the maceral composition infona.pl.
| Maceral Group | Example Percentage Range in Select Coal Samples |
| Vitrinite (including this compound) | 70.7% - 74.0% (including undetermined mineral) infona.pl |
| Vitrinite (including this compound) | 63.0% - 79.3% (recounting to clean coal mass) infona.pl |
Note: These percentages are illustrative examples from specific studies and can vary widely depending on the coal source and type.
Further detailed research findings on this compound often involve its optical properties, such as reflectance, which are used to determine the rank of coal ku.eduresearchgate.net. The chemical composition of this compound, as part of the vitrinite group, also changes systematically with increasing coal rank researchgate.net.
Biosynthetic and Metabolic Pathways of Collitine
Enzymatic Catalysis and Regulatory Mechanisms in Biosynthesis
The biosynthesis of natural products is orchestrated by a series of enzymatic reactions. In the case of colchicine (B1669291), found in plants like Colchicum and Gloriosa species, the pathway involves numerous enzymatic steps. Recent research has utilized transcriptomics, metabolomics, and pathway reconstitution to decipher the near-complete biosynthetic pathway. fishersci.nouni.lunih.gov This has led to the identification of specific enzymes involved. Notably, a non-canonical cytochrome P450 enzyme has been identified that catalyzes a remarkable ring expansion reaction crucial for forming the distinct carbon scaffold of colchicine. uni.lunih.gov
For collinolactone, a natural product isolated from Streptomyces species, the biosynthesis is postulated to occur via a type I polyketide synthase. nih.govuni-tuebingen.deresearchgate.net Isotope-labeled precursor feeding experiments support this hypothesis. nih.govresearchgate.net Genetic strategies, including CRISPR-based methods, have facilitated the identification of the biosynthetic gene cluster responsible for collinolactone production. nih.govresearchgate.net While specific details on the regulatory mechanisms controlling the biosynthesis of colchicine and collinolactone are still areas of active research, the identification of gene clusters and key enzymes provides a foundation for further investigation into transcriptional and post-transcriptional regulation. Metabolic co-regulation between biosynthetic pathways for secondary metabolites is known to occur in microbes, sometimes involving intermediates that act as signals regulating gene expression.
Precursor Incorporation and Pathway Elucidation
The elucidation of biosynthetic pathways often involves identifying the precursor molecules that are incorporated into the final compound. For colchicine, studies using radioisotope labeling and structural characterization of alkaloids from producing plants have indicated that it is formed from the 1-phenethylisoquinoline system. uni-tuebingen.de A key intermediate in this pathway is O-methylandrocymbine. uni-tuebingen.de The pathway is proposed to start from the amino acids phenylalanine and tyrosine. uni.lunih.gov
In the case of collinolactone from Streptomyces sp. Gö 40/10, stable precursor feeding experiments have been instrumental in postulating a biosynthetic pathway involving a type I polyketide synthase. nih.govuni-tuebingen.deresearchgate.net This suggests that the compound's unique multicyclic structure is assembled through iterative elongation and modification of a starter molecule by the polyketide synthase machinery.
The proposed biosynthetic pathway for colchicine involves a series of transformations from initial amino acid precursors through intermediates like autumnaline and O-methylandrocymbine to the final tropolone-containing structure. uni.luuni-tuebingen.de Research has aimed to reconstitute this pathway, even in heterologous hosts like Nicotiana benthamiana, by incorporating identified biosynthetic genes. uni.lunih.gov
Metabolic Transformations and Degradation Routes
The metabolic fate of compounds within biological systems involves various transformations and degradation routes. While information specifically on the degradation of colchicine or collinolactone in their natural producing organisms is less detailed in the consulted literature, studies have examined the metabolic transformation of colchicine in mammalian systems.
Metabolic transformation of colchicine has been investigated using mammalian liver microsomes. These studies indicate that colchicine undergoes metabolic changes, including interactions with sulfhydryl compounds. One metabolite, O10-demethylcolchicine (colchiceine), has shown a novel type of biochemical reactivity by interacting with sulfhydryl groups and protecting reduced glutathione (B108866) from oxidation. This suggests that metabolic transformations can yield compounds with altered chemical properties and potential biological relevance.
For collinolactone, while its biosynthesis has been studied, detailed metabolic transformations or degradation routes within biological systems were not extensively described in the consulted sources. However, the study of natural product metabolism is a critical aspect of understanding their biological roles and potential applications.
Chemical Synthesis and Structural Modification of Collitine
Total Chemical Synthesis Methodologies for Collitine
The total synthesis of this compound and its analogs is a complex undertaking due to its cyclic nature and the presence of multiple reactive functional groups. Methodologies have evolved from classical solution-phase synthesis to more efficient solid-phase and hybrid approaches.
Solid-Phase Peptide Synthesis (SPPS) has become the predominant strategy for synthesizing this compound and its analogs. researchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. researchgate.net The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. google.com
Two main orthogonal protection strategies are commonly employed in the SPPS of this compound:
Fmoc/tBu Strategy: The fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary protection of the α-amino group and is removed under basic conditions (e.g., with piperidine). Acid-labile groups like tert-butyl (tBu) are used for side-chain protection.
Boc/Bn Strategy: The tert-butyloxycarbonyl (Boc) group serves as the temporary Nα-protecting group, removed with acid (e.g., trifluoroacetic acid - TFA), while benzyl (Bn)-based groups protect the side chains and are typically removed by hydrogenolysis.
A typical SPPS workflow for a this compound-like peptide involves:
Anchoring the first protected amino acid to the resin.
Iterative cycles of Nα-deprotection and coupling of the next protected amino acid.
On-resin cyclization of the peptide chain.
Cleavage of the peptide from the resin and removal of all side-chain protecting groups.
| Synthesis Strategy | Description | Advantages | Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of the peptide on an insoluble resin support. | High efficiency, ease of purification, amenability to automation. | Potential for aggregation of the growing peptide chain. |
| Liquid-Phase (Solution) Synthesis | All reactions are carried out in solution. | Scalability for large-scale production. | Tedious purification after each step, lower yields for long peptides. |
| Hybrid Solid-Liquid Phase Synthesis | Linear peptide is synthesized on a solid phase, then cleaved and cyclized in solution. | Combines advantages of both methods. | Involves more complex steps compared to a pure solid-phase approach. google.com |
Semi-Synthetic Approaches for this compound Derivatives
Semi-synthetic modification of naturally occurring this compound is a valuable strategy for generating derivatives with improved properties. These approaches typically focus on altering the N-terminal fatty acyl chain or the exocyclic part of the molecule, which are known to be key determinants of both antimicrobial activity and toxicity. researchgate.netnih.gov
A common semi-synthetic route involves the preparation of a key intermediate, the this compound nonapeptide (the cyclic heptapeptide (B1575542) with a dipeptide side chain but lacking the N-terminal fatty acyl-amino acid residue). researchgate.net This is achieved by first protecting the five γ-amino groups of the L-α,γ-diaminobutyric acid (Dab) residues. nih.gov Protecting groups such as the trichloroethoxycarbonyl (Troc) or trifluoroacetyl (Tfa) group are employed for this purpose. researchgate.netnih.gov
The general scheme for this semi-synthesis is as follows:
Protection: The γ-amino groups of the Dab residues in natural this compound are protected. For example, using trichloroethoxycarbonyl chloride yields pentakis(Nγ-Troc)-collitine. nih.gov
Cleavage: The N-terminal fatty acyl-Dab residue is selectively cleaved, often using a mixture of trifluoroacetic acid (TFA) and methanesulfonic acid (MSA), to yield the Nα-free, side-chain protected nonapeptide, such as tetrakis(Nγ-Troc)-collitine (2-10). nih.gov
Acylation: The free N-terminal α-amino group of the nonapeptide intermediate is then acylated with various carboxylic acids or acid chlorides to introduce new fatty acyl chains or other moieties. researchgate.net
Deprotection: The γ-amino protecting groups (e.g., Troc) are removed, typically with zinc in acetic acid, to yield the final this compound derivative. nih.gov
This strategy allows for the systematic exploration of structure-activity relationships by varying the N-terminal group. For example, analogs with cyclohexylbutanoyl and 4-biphenylacetyl groups have been synthesized and shown to retain potent antimicrobial activity. nih.gov
| Protecting Group | Abbreviation | Cleavage Condition | Application in this compound Semi-synthesis |
| Trichloroethoxycarbonyl | Troc | Reductive cleavage (e.g., Zn/AcOH) | Protection of Dab side-chain γ-amino groups. nih.gov |
| Trifluoroacetyl | Tfa | Basic conditions (e.g., aqueous piperidine) | Protection of Dab side-chain γ-amino groups. researchgate.net |
Design and Synthesis of Novel this compound Analogs and Probes
The design and synthesis of novel this compound analogs are primarily driven by the need to overcome bacterial resistance and reduce the dose-limiting nephrotoxicity associated with the natural antibiotic. nih.govacs.org Research in this area focuses on modifying the structure to create compounds with an improved therapeutic index.
One innovative approach involves the synthesis of analogs with reductively labile disulfide-linked lipids. nih.gov The rationale is that the disulfide bond will be stable in the bloodstream but cleaved inside renal cells, releasing the less toxic nonapeptide and mitigating kidney damage. nih.gov The synthesis of these analogs is a semi-synthetic process starting from a protected this compound nonapeptide. A cysteine residue is introduced at the N-terminus, which then allows for the attachment of various lipid tails via a disulfide bridge. nih.gov Several of these analogs have demonstrated potent antibacterial activity comparable to the parent compound but with significantly reduced toxicity in human renal cell assays. nih.govacs.org
Molecular and Cellular Mechanisms of Collitine Action
Identification and Characterization of Collitine's Primary Molecular Targets
Based on research concerning colistin (B93849), a primary molecular target is the bacterial cell membrane, particularly the lipopolysaccharide (LPS) component of the outer membrane in Gram-negative bacteria. Colistin, a polycationic peptide, interacts electrostatically with the negatively charged phosphate (B84403) groups of lipid A within LPS. nih.govnih.gov This interaction displaces essential divalent cations like calcium and magnesium that stabilize the bacterial outer membrane, leading to membrane destabilization and increased permeability. nih.govnih.gov This disruptive effect on the bacterial membrane is a key aspect of its mechanism of action.
In mammalian systems, colistin has been shown to interact with megalin, a protein receptor found in the renal proximal tubules. This interaction is implicated in the nephrotoxicity associated with colistin. Megalin acts as a ligand-binding receptor and plays a role in the reabsorption of various molecules in the kidney.
If "this compound" is considered in relation to collytin, identified as a proteolytic enzyme, its molecular targets would be specific protein substrates that it cleaves. The precise protein substrates for collytin would depend on its enzymatic specificity.
This compound-Mediated Perturbations of Cellular Signaling Pathways
Studies on colistin have demonstrated its ability to perturb various cellular signaling pathways, particularly in the context of its effects on both bacterial and host cells. In the pig gut microbiome, colistin treatment was associated with the activation of the mitogen-activated protein kinase (MAPK) signaling pathway in yeast. Furthermore, colistin has been shown to activate the p38/MAPK pathway in macrophages, contributing to its immunomodulatory effects.
Colistin exposure has also been linked to the induction of oxidative stress and the activation of the AhR/CYP1A1 pathway in PC12 cells. Research into colistin-induced nephrotoxicity suggests the involvement of the NF-κB and Nrf2 signaling pathways. Additionally, colistin sulfate (B86663) has been observed to influence cytokine-cytokine receptor interaction pathways in human peripheral blood mononuclear cells (PBMCs), impacting inflammatory and immunoregulatory responses.
Allosteric Modulation and Ligand-Receptor Interactions of this compound
The interaction of colistin with the bacterial cell membrane involves electrostatic interactions with the LPS, functioning as a ligand-target interaction that disrupts membrane integrity. nih.govnih.gov While this is a critical molecular interaction, it differs from the classical understanding of a ligand binding to a specific protein receptor to initiate a signaling cascade or allosterically modulate its activity.
Colistin's interaction with megalin in mammalian kidneys represents a ligand-receptor interaction with a protein target. Colistin acts as a ligand that binds to megalin, influencing its function in renal reabsorption and contributing to toxicity.
Based on the provided search results, there is no direct evidence to suggest that "this compound" (or colistin/collytin) functions as an allosteric modulator of protein receptors in the manner typically described for compounds that bind to a site distinct from the orthosteric site to alter receptor activity. While the concept of allosteric modulation is relevant in pharmacology and protein regulation, its application to the known mechanisms of colistin or collytin is not supported by the retrieved literature.
Mechanistic Basis of this compound Selectivity and Specificity
The selectivity of colistin is primarily directed towards Gram-negative bacteria. This selectivity is mechanistically based on its strong electrostatic interaction with the LPS component of the outer membrane, which is a characteristic feature of Gram-negative bacteria and largely absent in Gram-positive bacteria and mammalian cells. nih.gov Bacterial resistance to colistin often involves modifications to the lipid A portion of LPS, which reduce its negative charge and consequently decrease the binding affinity of colistin. nih.gov
In mammalian systems, the interaction of colistin with megalin in the kidneys suggests a degree of tissue-specific interaction, contributing to its toxicity profile. The mechanistic basis of this selectivity involves the presence and binding properties of megalin in renal tubules.
The concepts of selectivity and specificity in molecular interactions can involve various factors, including the precise fit between a ligand and its binding site, the nature of chemical interactions (e.g., electrostatic, hydrophobic), and conformational changes upon binding. While these general principles apply to molecular recognition, the specific mechanisms of selectivity for "this compound" are best understood through the documented interactions of colistin with bacterial LPS and mammalian megalin.
Preclinical Biological Investigations of Collitine S Effects
In Vitro Cellular Models for Collitine Efficacy and Target Engagement
In vitro cellular models serve as fundamental tools in preclinical research to investigate the direct effects of a compound on biological systems at the cellular level. These models allow for controlled experimentation to assess a compound's efficacy and understand how it interacts with its intended biological target(s). Establishing drug-target engagement in cells is considered a central pillar of drug discovery biorxiv.org. Cellular target engagement studies are important for validating the biological hypothesis and determining if a lack of efficacy is due to insufficient target engagement or if the target does not modify the disease pathway catapult.org.uk.
Two-Dimensional Cell Culture Systems for this compound Studies
Two-dimensional (2D) cell culture systems involve growing cells in a flat plane on a surface upmbiomedicals.com. This traditional method is widely used in biological research due to its simplicity, reproducibility, and suitability for high-throughput screening upmbiomedicals.comarchivesofmedicalscience.com. In the context of this compound, 2D cell culture could be employed to study its direct effects on relevant cell types, such as bacterial cells, given its described mechanism of disrupting bacterial cell membranes nih.gov. While specific detailed research findings on this compound's efficacy or target engagement in 2D bacterial cell cultures were not identified in the provided search results, such studies would typically involve assessing bacterial viability, growth inhibition, or changes in membrane integrity upon exposure to this compound. 2D culture allows for the assessment of basic cellular responses and can be used for initial screening of compound activity. However, 2D models lack critical microenvironmental cues found in vivo, such as oxygen and nutrient gradients, and complex cell-to-cell and cell-matrix interactions, which can limit their ability to fully replicate tissue complexity biocompare.com.
Advanced Three-Dimensional Cellular Models and Organ-on-a-Chip Systems in this compound Research
Advanced three-dimensional (3D) cellular models and organ-on-a-chip systems offer more physiologically relevant environments compared to traditional 2D cultures upmbiomedicals.comfrontiersin.orgelveflow.com. 3D cultures involve growing cells in a three-dimensional space, often within a gel-like matrix or on a scaffold, which allows for more in vivo-like cell-cell and cell-environment interactions upmbiomedicals.com. Organ-on-a-chip systems are microfluidic devices that replicate organ-level functions by integrating living cells, mechanical forces, and controlled fluid flow elveflow.com. These systems can simulate the microenvironment and function of human organs, enabling real-time monitoring of cellular responses under dynamic conditions elveflow.com.
For a compound like this compound, particularly if its effects extend beyond simple bacterial membrane disruption or if it were being investigated for other potential applications, 3D models and organ-on-a-chip systems could provide valuable insights. For example, co-culture models incorporating bacterial cells and host cells in a 3D environment could better mimic infection sites. Organ-on-a-chip systems could potentially be designed to model specific tissues or organs affected by bacterial infections and evaluate this compound's efficacy and interaction within a more complex biological context mdpi.com. Although the provided search results discuss the capabilities and applications of these advanced models in drug discovery and disease modeling frontiersin.orgelveflow.commdpi.comnih.govresearchgate.netmdpi.comnih.gov, specific research findings detailing the use of 3D cellular models or organ-on-a-chip systems for this compound investigations were not found. These technologies are increasingly used to bridge the gap between 2D cell culture and animal models, offering improved predictive accuracy for drug responses frontiersin.orgelveflow.comfrontiersin.org.
In Vivo Non-Human Animal Models for this compound Biological Activity
In vivo non-human animal models are indispensable for evaluating the biological activity of a compound within a complex living system. These models allow for the assessment of a compound's effects on entire organisms, providing information on its pharmacodynamic responses and efficacy in the context of a disease model nih.govscielo.br. Animal models are used to investigate normal biological processes, spontaneous and induced pathological processes, and to evaluate new diagnostics and treatment technologies imcentras.lt. The selection of an appropriate animal model is crucial and depends on the specific research question and the resemblance between the animal species and humans in terms of physiological and/or pathophysiological aspects nih.gov.
Assessment of this compound's Pharmacodynamic Responses in Model Organisms
Pharmacodynamic (PD) studies in animal models investigate the biochemical, physiological, and molecular effects of a compound and the relationship between drug concentration at the site of action and the magnitude of the effect over time frontiersin.org. For this compound, studies have been conducted to investigate its exposure-response relationships in mouse infection models nih.gov. In neutropenic mice with induced thigh and lung infections caused by Pseudomonas aeruginosa and Acinetobacter baumannii, the antibacterial effect of colistin (B93849) (a component of this compound) was correlated with the unbound area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) nih.gov.
Detailed research findings from a study in mouse thigh and lung infection models provided specific pharmacodynamic targets for colistin. In the thigh model, the antibacterial effect showed a strong correlation with fAUC/MIC, with R2 values ranging from 0.82-0.94 for P. aeruginosa and 0.84-0.95 for A. baumannii. The target fAUC/MIC values required for a 2 log10 kill were determined to be 7.4-13.7 for P. aeruginosa and 7.4-17.6 for A. baumannii in the thigh model nih.gov. In the lung model, achieving a 2 log10 kill was more challenging, with higher fAUC/MIC target values (36.8-105) observed for the strains where this effect was attainable nih.gov.
The following table summarizes key pharmacodynamic targets observed in mouse infection models:
| Model | Bacterial Species | Metric | Target Value (2 log10 kill) | R2 Range |
| Thigh Model | Pseudomonas aeruginosa | fAUC/MIC | 7.4 - 13.7 | 0.82 - 0.94 |
| Thigh Model | Acinetobacter baumannii | fAUC/MIC | 7.4 - 17.6 | 0.84 - 0.95 |
| Lung Model | Pseudomonas aeruginosa | fAUC/MIC | 36.8 - 105 | N/A |
| Lung Model | Acinetobacter baumannii | fAUC/MIC | 36.8 - 105 | N/A |
Note: R2 values for the lung model were not provided in the source for the 2 log10 kill target values.
These data highlight the relationship between this compound exposure and its antibacterial effect in vivo and indicate that the pharmacodynamic targets can vary depending on the infection site nih.gov.
Investigations into this compound's Efficacy in Preclinical Disease Models
Preclinical disease models in animals are used to evaluate the efficacy of a compound in a setting that mimics a human disease condition nih.govnih.gov. For this compound, its efficacy has been investigated in mouse models of bacterial infection nih.gov. These models are designed to simulate the progression of a specific disease and assess the compound's ability to ameliorate the disease state.
In the study using mouse thigh and lung infection models, this compound (as colistin) demonstrated antibacterial efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii nih.gov. The efficacy was measured by the reduction in bacterial burden after treatment. The study found that this compound was less effective in the lung infection model compared to the thigh infection model, even at the highest tolerated doses nih.gov. For some strains of A. baumannii in the lung model, even bacteriostasis was not achieved at the highest dose nih.gov.
The detailed research findings indicate that the efficacy of this compound is dependent on factors such as the site of infection and the specific bacterial strain nih.gov. While the study demonstrated antibacterial effects, it also revealed limitations in achieving significant bacterial kill in certain models, such as the lung infection model nih.gov.
A summary of efficacy observations in preclinical infection models:
| Model | Bacterial Species | Observed Efficacy |
| Thigh Model | Pseudomonas aeruginosa | Antibacterial effect correlated with fAUC/MIC. nih.gov |
| Thigh Model | Acinetobacter baumannii | Antibacterial effect correlated with fAUC/MIC. nih.gov |
| Lung Model | Pseudomonas aeruginosa | Achieved 2 log10 kill for some strains. nih.gov |
| Lung Model | Acinetobacter baumannii | 2 log10 kill difficult to achieve; bacteriostasis not achieved for some strains. nih.gov |
These preclinical efficacy studies in animal models provide crucial data on the potential therapeutic utility of this compound and highlight factors that may influence its effectiveness in different infection settings nih.gov.
Pharmacokinetic and Pharmacodynamic Characterization of Collitine Non Clinical Focus
Absorption, Distribution, Metabolism, and Elimination (ADME) Profiling of Collitine in Preclinical Models
The preclinical ADME profile of this compound has been characterized in various in vitro and in vivo systems to understand its disposition within a biological system. Initial assessment in rodent models, typically Sprague-Dawley rats and CD-1 mice, provides foundational data on the compound's journey from administration to elimination.
Absorption: Following oral administration in rat models, this compound demonstrated moderate to high permeability in Caco-2 cell assays, suggesting good potential for intestinal absorption. In vivo studies confirmed this, with peak plasma concentrations (Cmax) reached approximately 1.5 to 2.5 hours post-administration. The absolute oral bioavailability was determined to be approximately 45% in rats, indicating a significant portion of the compound enters systemic circulation, though some degree of first-pass metabolism may occur.
Distribution: this compound exhibits a moderate volume of distribution (Vd) in preclinical species, suggesting it distributes from the bloodstream into tissues. Plasma protein binding studies, conducted via equilibrium dialysis, show that this compound is approximately 85% bound to plasma proteins, primarily albumin, across species. Tissue distribution studies in rats using radiolabeled this compound indicate higher concentrations in the liver and kidneys compared to plasma, with lower penetration across the blood-brain barrier.
Metabolism: In vitro metabolism studies using liver microsomes and hepatocytes from rats, dogs, and humans have identified the primary metabolic pathways for this compound. The compound is predominantly metabolized via Phase I oxidation, mediated primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6. Key metabolites identified include a hydroxylated form (M1) and an N-dealkylated form (M2). Phase II metabolism appears to be less significant, with only minor glucuronide conjugates detected.
Elimination: The primary route of elimination for this compound and its metabolites is through both renal and fecal pathways. In rats, approximately 40% of the administered dose is excreted in the urine (as both parent compound and metabolites), while around 55% is recovered in the feces, suggesting significant biliary excretion. The elimination half-life (t½) in rats is approximately 6-8 hours.
Illustrative Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| t½ (h) | 6.5 ± 1.2 | 7.8 ± 1.5 |
| Cmax (ng/mL) | N/A | 850 ± 150 |
| Tmax (h) | N/A | 2.0 ± 0.5 |
| AUC (ng·h/mL) | 4500 ± 500 | 2025 ± 300 |
| Vd (L/kg) | 2.5 ± 0.4 | N/A |
| CL (L/h/kg) | 0.4 ± 0.05 | N/A |
| F (%) | N/A | 45 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Quantitative Pharmacodynamic Modeling of this compound in Non-Human Systems
Pharmacodynamic (PD) studies are essential to link the concentration of this compound in the body to its pharmacological effect. In preclinical models, the relationship between this compound's plasma concentration and the observed biological response is evaluated to establish a dose-response relationship.
For a hypothetical target, such as a specific enzyme or receptor, in vitro assays determine this compound's potency (IC50 or EC50). In a non-human system, such as an animal disease model, these findings are correlated with in vivo efficacy. For instance, if this compound were an anti-inflammatory agent, its effect might be measured by the reduction of a specific biomarker over time.
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is then employed to integrate these datasets. A common approach is the use of an Emax model, which describes the relationship between drug concentration and the magnitude of the effect. This model helps to estimate key parameters such as:
Emax: The maximum possible therapeutic effect.
EC50: The concentration of this compound that produces 50% of the maximum effect.
These models are crucial for predicting the therapeutic window and for guiding the selection of doses for further non-clinical and eventual clinical studies. The modeling aims to establish a clear relationship between drug exposure (AUC) and the duration and intensity of the pharmacological response.
Illustrative PK/PD Parameters for this compound
| Parameter | Value | Description |
|---|---|---|
| EC50 (ng/mL) | 200 | Concentration for 50% of maximal effect. |
| Emax (%) | 95 | Maximum observed effect (e.g., biomarker reduction). |
| Hill Coefficient | 1.2 | Steepness of the concentration-response curve. |
Data are hypothetical and for illustrative purposes only.
Factors Influencing this compound's Systemic Exposure and Tissue Distribution
Several factors can influence the systemic exposure and tissue distribution of this compound, impacting its efficacy and safety profile.
Physicochemical Properties: As a moderately lipophilic compound, this compound's ability to cross cell membranes is a key determinant of its distribution. Its pKa influences the degree of ionization at physiological pH, which in turn affects its solubility, permeability, and binding characteristics.
Transporter Interactions: In vitro screening using cell lines overexpressing specific uptake and efflux transporters (e.g., P-gp, BCRP, OATPs) is conducted to determine if this compound is a substrate or inhibitor of these proteins. For example, if this compound were identified as a substrate for P-glycoprotein (P-gp), its distribution to tissues like the brain could be limited. Conversely, inhibition of transporters in the liver or kidney could affect its elimination pathways.
Metabolic Enzyme Activity: The systemic exposure of this compound is significantly influenced by the activity of CYP3A4 and CYP2D6 enzymes. Co-administration with known inhibitors or inducers of these enzymes in preclinical models would be performed to quantify the potential for drug-drug interactions. Genetic polymorphisms in these enzymes, which can be studied using animal models with specific genetic knockouts, may also lead to variability in exposure.
Organ Function: Preclinical studies in models of renal or hepatic impairment are used to assess the impact of organ function on this compound's clearance. In a model of renal impairment, a significant increase in the plasma concentration of this compound's renally cleared metabolites would be expected, while hepatic impairment would likely increase the exposure of the parent drug itself.
Structure Activity Relationship Sar Studies of Collitine
Correlating Collitine Structural Motifs with Biological Activity
The biological activity of this compound is intimately linked to its unique chemical structure, which features a hydrophobic acyl tail, a linear tripeptide segment, and a hydrophilic heptapeptide (B1575542) ring. frontiersin.org The polycationic nature of this compound, primarily due to the five L-diaminobutyric acid (L-Dab) residues, is essential for its initial electrostatic interaction with the negatively charged phosphate (B84403) groups of lipid A, a key component of Gram-negative bacterial LPS. frontiersin.orgnih.gov This interaction is the first step in disrupting the outer membrane. frontiersin.orgoup.comnih.govnih.gov
The hydrophobic fatty acyl chain plays a significant role in the subsequent disruption of the bacterial membrane. frontiersin.orgnih.gov After binding to LPS, the hydrophobic tail is thought to insert into the outer membrane, causing further destabilization and increasing permeability. nih.gov Studies on polymyxins, including colistin (B93849), have indicated that the amphipathic nature, encompassing both cationic residues and hydrophobic segments (such as the fatty acyl group and specific amino acid residues like D-Phe6 and Leu7 in polymyxin (B74138) B), is crucial for LPS binding and antimicrobial activity. rsc.orgrsc.orgnih.gov
Furthermore, research into colistin adjuvants has provided insights into structural features that can potentiate this compound's activity against resistant bacteria. Studies on wikipedia.orgdrugbank.comnih.govoxadiazolo[3,4-b]pyrazine (ODP)-containing compounds and niclosamide-based analogs have identified structural motifs that enhance this compound's effectiveness, often by interfering with bacterial resistance mechanisms like LPS modification. nih.govmdpi.comumanitoba.canih.govresearchgate.netresearchgate.net For example, in niclosamide (B1684120) analogs, the presence of a phenol (B47542) group was suggested to be necessary for colistin-potentiating activity, although the addition of multiple phenol groups reduced this activity. mdpi.com
Computational Approaches in this compound SAR Analysis
Computational approaches have become valuable tools in complementing experimental SAR studies of this compound and its analogs, particularly in understanding interactions with bacterial membranes and identifying potential resistance mechanisms. Molecular dynamics (MD) simulations, for instance, have been used to examine the interactions between polymyxins, including colistin A, and the bacterial outer membrane. rsc.org These simulations can provide insights into how each residue of the polymyxin molecule modulates its conformational folding and specific interactions with the membrane, contributing to an understanding of OM-based SAR. rsc.org
Computational analysis, such as density functional theory (DFT), has been employed in SAR studies of compounds designed as colistin adjuvants to confirm experimental observations and gain deeper insights into the electronic properties that favor activity. rsc.org Chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS) have also been used to analyze SAR data and build models that correlate structural descriptors with biological activity. rsc.org These methods can help identify key molecular features important for activity and can be used to guide the design of new compounds. rsc.org
Computational studies have also been utilized to speculate on the possible binding modes of this compound with LPS and to study these interactions using quantum mechanics and molecular dynamics energy minimization. researchgate.net This helps to elucidate the molecular basis of this compound's activity and how structural modifications might affect these interactions. Furthermore, computational results have been reported to be consistent with hypotheses regarding the mechanism of action of colistin-potentiating compounds, such as the inhibition of enzymes involved in lipid A modification. researchgate.net
Optimization Strategies Based on this compound SAR
Optimization strategies based on this compound SAR aim to develop new compounds with improved antibacterial activity, reduced toxicity, or the ability to overcome resistance mechanisms. By understanding which structural motifs are essential for activity and how modifications affect biological properties, researchers can rationally design and synthesize new this compound analogs or synergistic agents. researchgate.netyoutube.com
One major area of optimization involves modifying the this compound structure itself. SAR studies on the N-terminal fatty acyl chain and the peptide ring have guided the synthesis of analogs with altered hydrophobicity and charge distribution to potentially enhance membrane penetration and activity against resistant strains. rsc.orgnih.govacs.org The goal is often to fine-tune these properties to improve the therapeutic index. acs.org
Another significant optimization strategy focuses on identifying and developing compounds that act as adjuvants to this compound. These adjuvants may not have significant antibacterial activity on their own but can restore or enhance this compound's effectiveness in resistant bacteria. nih.govmdpi.comumanitoba.canih.govresearchgate.netresearchgate.net SAR studies on adjuvant scaffolds, such as ODP-containing compounds and niclosamide derivatives, have identified specific substituents and structural arrangements that lead to potent colistin-potentiating activity. nih.govmdpi.comumanitoba.canih.govresearchgate.netresearchgate.net Optimization efforts in this area often involve synthesizing libraries of analogs and evaluating their ability to lower the minimum inhibitory concentration (MIC) of this compound against resistant bacterial strains, while also considering factors like cytotoxicity. mdpi.comumanitoba.canih.gov For example, SAR investigations of niclosamide analogs have aimed to reduce mammalian cell toxicity while maintaining or improving colistin potentiation. mdpi.comumanitoba.caresearchgate.net
Structural simplification is a general strategy in lead optimization that can be applied to complex molecules or natural products like this compound or its potential adjuvants. researchgate.net By truncating nonessential groups, this approach can improve synthetic accessibility and potentially enhance pharmacokinetic properties, although maintaining desired biological activity is crucial. researchgate.net
Computational approaches play a vital role in guiding these optimization strategies by predicting the activity of proposed analogs, simulating their interactions with targets, and analyzing large datasets from SAR studies. rsc.orgresearchgate.net This can help prioritize the synthesis and testing of compounds with the highest likelihood of success. rsc.org
Advanced Analytical Methodologies for Collitine Research
Chromatographic Techniques for Collitine Separation and Quantification
Chromatography plays a vital role in separating colistin (B93849) and its related compounds from complex mixtures, allowing for their individual quantification and characterization. mdpi.comnih.govlibretexts.org The principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov
Spectrometric Methods for this compound Detection and Structural Elucidation
Spectrometric methods are essential for detecting colistin and colistimethate sodium and providing structural information. These techniques measure the interaction of the compounds with electromagnetic radiation or determine their mass-to-charge ratio.
Mass Spectrometry (MS) Based Approaches for this compound
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique widely used for the detection, identification, and quantification of colistin and colistimethate sodium. researchgate.netnih.govmdpi.comnih.govnih.govnih.govuio.nowikipedia.org LC-MS combines the separation power of LC with the mass analysis capabilities of MS, providing both chromatographic separation and mass spectral information for the separated components. wikipedia.org
LC-MS/MS (tandem mass spectrometry) is frequently employed for colistin and CMS analysis, offering enhanced selectivity and sensitivity by measuring specific precursor-product ion transitions in multiple reaction monitoring (MRM) mode. nih.govnih.govnih.govnih.gov This is particularly useful for analyzing complex biological matrices where interference from endogenous compounds can be an issue. nih.govnih.gov
Sample preparation for LC-MS/MS analysis of colistin and CMS in biological fluids often involves protein precipitation and extraction steps. nih.govnih.gov Various LC columns, including C18 columns, are used for chromatographic separation prior to MS detection. nih.govnih.govnih.gov Electrospray ionization (ESI) in positive ion mode is commonly used to generate ions from colistin and CMS for MS analysis. nih.govnih.govnih.gov
Quantification of colistin A and B using LC-MS/MS has been achieved with specific MRM transitions, such as m/z 585.5 > 100.8 for colistin A and m/z 578.8 > 101 for colistin B. nih.gov LC-MS/MS methods have demonstrated good linearity and sensitivity for quantifying colistin A and B in plasma and urine over a range of concentrations. nih.govnih.govnih.gov
LC-MS methods have also been developed for the analysis of CMS, although CMS is often determined indirectly after hydrolysis to colistin due to its instability. researchgate.netmdpi.com However, direct LC-MS/MS methods for quantifying both colistin and CMS in human plasma have been established, addressing the challenge of CMS instability during sample preparation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. nih.gov It provides detailed information about the arrangement of atoms within a molecule based on the magnetic properties of atomic nuclei. nih.gov
While NMR is a fundamental tool in structural organic chemistry, its application specifically for the routine analysis or quantification of colistin and colistimethate sodium is not as extensively reported in the provided search results compared to chromatographic and mass spectrometric methods. NMR can be used to ascertain the correct structure of molecules and can complement MS-based metabolomic methods for identifying unknown metabolites. nih.gov
Some search results mention NMR spectroscopy in the context of analyzing coal macerals, including collinite, to understand their chemical properties and structure. up.ac.zafrontiersin.orgresearchgate.netcore.ac.uk However, this application is related to geological samples and not the antibiotic colistin.
While NMR could theoretically be used to study the structure of colistin and CMS, particularly for research into their various components or degradation products, the complexity and size of these molecules, along with the sensitivity requirements for analyzing them in biological matrices, likely favor the use of MS-based techniques for routine quantification and analysis.
Fourier Transform Infrared (FTIR) Spectroscopy for this compound Quantification
Fourier Transform Infrared (FTIR) spectroscopy is a technique that measures the absorption or transmission of infrared light by a sample, providing information about the functional groups and molecular vibrations present. researchgate.netmdpi.comresearchgate.netnih.gov FTIR can be used for both qualitative and quantitative analysis of organic and inorganic components. mdpi.comresearchgate.net
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been explored for the direct quantification of colistin methanesulfonate (B1217627) (CMS). nih.gov This method measures chemical vibrations directly related to the CMS methanesulfonate group, allowing for the detection of fully and partially methanesulfonated components. nih.gov
Characteristic FTIR absorbance peaks for CMS have been identified, corresponding to vibrations from the methanesulfonate group and its linkage to colistin, such as the S-O stretch at 1030 cm⁻¹ and the C-N stretch at 1150 cm⁻¹. nih.gov Quantification of CMS in water samples using ATR-FTIR has been demonstrated by integrating peak areas within specific wavenumber ranges. nih.gov
Compared to HPLC, ATR-FTIR can offer advantages such as rapid analysis time and no requirement for a mobile phase or analytical column. nih.gov While sample preparation time, such as solid-phase extraction (SPE) for plasma samples, might be comparable to HPLC, the spectroscopic analysis itself is faster. nih.gov
FTIR spectroscopy is also used in other fields, such as the analysis of coal macerals like collinite, to characterize their chemical composition. researchgate.netmdpi.comresearchgate.net However, the application of FTIR for colistin analysis is specifically focused on the antibiotic compound.
Method Validation Parameters: Limit of Detection and Quantification for this compound Assays
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental performance characteristics in the validation of analytical methods. researchgate.netloesungsfabrik.de These parameters define the lowest concentrations of an analyte that an analytical procedure can reliably detect (LOD) and quantify with acceptable precision and accuracy (LOQ). loesungsfabrik.dequanterix.comnih.govblogspot.com
For colistin, which is a multicomponent antibiotic primarily consisting of colistin A and colistin B, accurate analytical methods are necessary for its assessment, particularly in biological materials. researchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently utilized for the detection of colistin in various matrices. researchgate.netmdpi.com
The determination of LOD and LOQ can be approached through several methods, including those based on the signal-to-noise ratio, the standard deviation of the response and the slope of the calibration curve, or the analysis of blank samples. researchgate.netloesungsfabrik.desepscience.comeflm.euyoutube.comchromatographyonline.com
The signal-to-noise (S/N) approach is commonly applied in chromatographic methods. loesungsfabrik.dechromatographyonline.com The LOD is often estimated as the concentration yielding an S/N ratio of 3:1, while the LOQ is typically associated with an S/N ratio of 10:1, where the analyte can be quantified with a certain degree of confidence. loesungsfabrik.de
Another method involves calculating LOD and LOQ based on the standard deviation of the response () and the slope of the calibration curve (). The formulas commonly used are LOD = 3.3 * ( / ) and LOQ = 10 * ( / ). researchgate.netloesungsfabrik.desepscience.com The standard deviation can be determined from the standard deviation of blank measurements or the residual standard deviation of the regression line from a calibration curve. researchgate.netloesungsfabrik.desepscience.comeflm.eu
The analysis of blank samples is also a key approach, particularly for determining the Limit of Blank (LOB), which is the highest apparent analyte concentration expected in a sample containing no analyte. quanterix.comnih.goveflm.eu The LOD is then determined using the LOB and the standard deviation of samples with low analyte concentrations. researchgate.netnih.gov
Interactions of Collitine with Biological Systems and Other Compounds
Synergistic and Antagonistic Interactions of Collitine with Other Bioactive Agents
This compound (colistin) has been investigated for its interactions with other antimicrobial agents, particularly in the context of combating colistin-resistant bacterial strains. Studies have demonstrated synergistic interactions between colistin (B93849) and various antibiotics. For instance, research evaluating colistin-based combinations against colistin-resistant Acinetobacter baumannii clinical isolates showed synergistic activity with several agents. nih.gov. Combinations of colistin with vancomycin, rifampin, ceftazidime, and aztreonam (B1666516) demonstrated synergistic interactions against these resistant strains. nih.gov. Specifically, the colistin-vancomycin combination exhibited full synergy against all tested A. baumannii strains in one study. nih.gov. Synergistic effects have also been observed with colistin in combination with auranofin against colistin-resistant Gram-negative bacteria, leading to reduced minimum inhibitory concentrations (MICs) of colistin for most resistant strains wikipedia.org.
Further studies exploring colistin-containing combinations against colistin-resistant Enterobacteriaceae have revealed high rates of synergy with antibiotics such as linezolid, rifampin, azithromycin, and fusidic acid. fishersci.ca. In these combinations, synergy was observed at clinically achievable concentrations of colistin. fishersci.ca. While synergistic interactions are frequently reported, antagonistic interactions have also been noted, although at a lower rate in some studies. fishersci.cauni.lu.
The observed synergistic effects are of significant interest as they may offer strategies to overcome resistance and potentially enhance the efficacy of treatment against challenging bacterial infections. The mechanisms underlying these synergistic interactions can vary depending on the specific combination of antimicrobial agents.
Below is a table summarizing some reported synergistic interactions of colistin with other antimicrobial agents against resistant Gram-negative bacteria:
| This compound Combination Partner | Bacterial Species Tested | Reported Interaction | Relevant Source |
| Vancomycin | Acinetobacter baumannii | Synergistic | nih.gov |
| Rifampin | Acinetobacter baumannii, Enterobacteriaceae | Synergistic | nih.govfishersci.ca |
| Ceftazidime | Acinetobacter baumannii | Synergistic | nih.gov |
| Aztreonam | Acinetobacter baumannii | Synergistic | nih.gov |
| Imipenem | Acinetobacter baumannii | Synergistic/Partial Synergy | nih.gov |
| Auranofin | Colistin-resistant Gram-negative bacteria | Synergistic | wikipedia.org |
| Linezolid | Enterobacteriaceae | Synergistic | fishersci.cafishersci.com |
| Azithromycin | Enterobacteriaceae | Synergistic | fishersci.ca |
| Fusidic acid | Enterobacteriaceae | Synergistic | fishersci.ca |
| Meropenem | Morganella morganii | Synergistic | fishersci.com |
| Minocycline | Enterobacteriaceae, Morganella morganii | Synergistic | fishersci.cafishersci.com |
Note: This table is based on the provided search snippets and may not be exhaustive.
Mechanisms of Acquired Resistance to this compound in Biological Models
Acquired resistance to this compound (colistin) in bacteria, particularly in Gram-negative pathogens, is a critical concern in clinical settings. The primary mechanisms of acquired resistance involve modifications to the lipopolysaccharide (LPS) layer of the bacterial outer membrane, which is the main target of colistin. nih.govnih.govfishersci.calipidmaps.org. Colistin, being polycationic, interacts electrostatically with the negatively charged lipid A component of LPS. nih.gov. Resistance often arises from modifications that reduce the net negative charge of lipid A, thereby decreasing its affinity for colistin. nih.govfishersci.ca.
Key mechanisms include the addition of cationic groups, such as phosphoethanolamine (PEtN) and 4-amino-l-arabinose (l-Ara4N), to the lipid A moiety. nih.govfishersci.ca. These modifications are often mediated by the upregulation of chromosomal genes, including those in the pmrCAB and phoPQ two-component regulatory systems. nih.govfishersci.ca. Mutations in genes within these systems, such as pmrB, can lead to the constitutive expression of enzymes that catalyze these lipid A modifications. nih.govfishersci.ca.
Another significant mechanism of acquired colistin resistance is the acquisition of mobile colistin resistance (mcr) genes, which are typically located on plasmids and can be transferred horizontally between bacteria. nih.govfishersci.calipidmaps.orgmetabolomicsworkbench.org. These mcr genes encode phosphoethanolamine transferases that directly modify lipid A. nih.govfishersci.calipidmaps.org. Since the initial discovery of mcr-1, several variants (mcr-1 to mcr-10) have been identified globally in various Gram-negative bacteria. fishersci.calipidmaps.org. The presence of mcr genes is particularly concerning due to their potential to facilitate the rapid dissemination of colistin resistance among bacterial populations. nih.govlipidmaps.org.
Other less common resistance mechanisms include alterations in outer membrane permeability through porins, the action of efflux pumps that expel colistin, and heteroresistance, where a bacterial population contains subpopulations with varying levels of resistance. fishersci.ca. The inactivation of the mgrB gene, which is a negative regulator of the PhoPQ system, is also a common mechanism leading to colistin resistance, particularly in Klebsiella pneumoniae. metabolomicsworkbench.org.
Understanding these diverse mechanisms is crucial for developing strategies to circumvent colistin resistance and preserve the efficacy of this last-resort antibiotic.
Emerging Research Paradigms and Translational Outlook for Collitine
Novel Delivery Systems and Formulation Strategies for Colistin (B93849) Research Applications
The conventional formulations of colistin, colistimethate sodium (CMS) and colistin sulfate (B86663), present clinical challenges, prompting the development of novel delivery systems to enhance efficacy and reduce toxicity. nih.govwikipedia.org Research is actively exploring advanced formulations, particularly for pulmonary delivery in the treatment of respiratory infections.
One promising approach involves the use of colloidal-based drug delivery systems, such as liposomes. monash.edu These lipid-based nanoparticles can encapsulate colistin, potentially altering its pharmacokinetic profile and enabling sustained release. Studies have investigated the co-formulation of colistin with other antibiotics, like azithromycin, within liposomal carriers to create inhalable therapies for multidrug-resistant pulmonary infections. monash.edu However, challenges remain, as research has shown that CMS-loaded liposomes can exhibit poor colloidal stability. monash.edu To address this, investigations into the incorporation of cholesterol to enhance the association between colistin and the liposome (B1194612) bilayer are underway. monash.edu
Another innovative strategy is the development of drug-polymer conjugates. Succinyl chitosan-colistin conjugates, for instance, have been explored as a nanoantibiotic delivery system. mdpi.com This approach aims to improve targeted delivery to the site of infection, enhance biocompatibility, and protect the antibiotic from degradation. mdpi.com In vitro studies have shown that such conjugates can increase the viability of renal and brain cell lines compared to native colistin, suggesting a potential reduction in nephrotoxicity and neurotoxicity. mdpi.com These nano-sized systems are designed for controlled release and can prolong the drug's circulation time. mdpi.com
The table below summarizes key findings in the development of novel delivery systems for colistin.
| Delivery System | Key Findings | Potential Advantages | Reference(s) |
| Liposomes | Successfully incorporated colistin and co-formulated with azithromycin. Cholesterol enhances bilayer association. CMS-loaded liposomes showed stability issues. | Sustained release for inhalation therapy, targeted delivery. | monash.edu |
| Succinyl Chitosan-Colistin Conjugates | Demonstrated reduced cytotoxicity to human cell lines in vitro compared to native colistin. | Improved biocompatibility, protection from degradation, targeted delivery, potential for reduced systemic toxicity. | mdpi.com |
Repurposing and Rational Combination Strategies for Colistin
To combat the rise of colistin resistance, researchers are vigorously exploring drug repurposing and combination therapies. nih.govfrontiersin.org This involves combining colistin with non-antibiotic compounds or other antibiotics to restore its efficacy against resistant strains. nih.gov The rationale is that a second agent can act synergistically with colistin, often by disrupting the bacterial outer membrane, thereby allowing colistin to exert its bactericidal effect even in resistant bacteria. broadinstitute.orgasm.org
A variety of compounds have been investigated for this purpose. The anthelmintic drug niclosamide (B1684120), for example, has been shown to have a synergistic effect with colistin against colistin-resistant Acinetobacter baumannii and Klebsiella pneumoniae. frontiersin.orgoup.com Similarly, the antiretroviral drug zidovudine (B1683550) (AZT) has demonstrated antibacterial action against Enterobacteriaceae with different colistin resistance profiles. frontiersin.orgnih.gov
Extensive research has also focused on combining colistin with other antibiotics. Studies have evaluated combinations with rifampin, minocycline, meropenem, and fosfomycin, among others. asm.orgasm.org Checkerboard and time-kill synergy assays are common in vitro methods used to identify the most effective combinations against specific resistant isolates. asm.orgasm.org For instance, combinations of colistin with linezolid, rifampin, azithromycin, and fusidic acid have shown synergy against over 90% of tested colistin-resistant Enterobacteriaceae strains. broadinstitute.orgasm.org These findings suggest that even at subinhibitory concentrations, colistin may permeabilize the outer membrane of resistant bacteria, allowing the partner antibiotic to reach its intracellular target. broadinstitute.org
The following table presents a selection of compounds that have been studied in combination with colistin.
| Combination Agent | Class | Key Findings | Reference(s) |
| Niclosamide | Anthelmintic | Synergistic effect with colistin against resistant A. baumannii and K. pneumoniae. | frontiersin.orgoup.com |
| Zidovudine (AZT) | Antiretroviral | Confirmed antibacterial action against colistin-resistant Enterobacteriaceae. | frontiersin.orgnih.gov |
| Rifampin | Antibiotic | Strong synergistic activity observed in checkerboard and time-kill studies against colistin-resistant Enterobacteriaceae. | broadinstitute.orgasm.org |
| Minocycline | Antibiotic | Demonstrated synergy against colistin-resistant isolates. | asm.org |
| Linezolid | Antibiotic | Highly synergistic with colistin against a broad range of colistin-resistant Enterobacteriaceae. | broadinstitute.orgasm.org |
| Azithromycin | Antibiotic | Showed high rates of synergy when combined with colistin. | broadinstitute.orgasm.org |
| Meropenem | Antibiotic | Combination has been studied for synergy, with some studies indicating improved outcomes depending on the carbapenem (B1253116) MIC. | asm.org |
Systems Biology and Omics Approaches in Colistin Investigations
The complexity of colistin resistance necessitates a holistic, systems-level understanding that can be achieved through systems biology and multi-omics approaches. nih.govresearchgate.net These methodologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular changes associated with the development of resistance.
Genomic and transcriptomic analyses have been instrumental in identifying the mechanisms behind colistin resistance. Whole-genome sequencing of longitudinal isolates from patients treated with colistin has revealed the genetic pathways leading to both the acquisition and subsequent loss of resistance. nih.gov Such studies have identified mutations in two-component regulatory systems like PmrAB and PhoPQ, which control the modification of lipopolysaccharide (LPS), the primary target of colistin. nih.govnih.gov Transcriptome analysis (RNA-seq) of colistin-resistant and susceptible isolates has further elucidated the role of regulatory genes, such as the EvgS/EvgA system in Escherichia coli, in mediating resistance by modulating LPS synthesis and modification pathways. nih.gov
These omics technologies are crucial for understanding the intricate regulatory networks that bacteria use to evade antibiotic action. researchgate.net By integrating data from different omics layers, researchers can build more accurate computational models to predict bacterial responses to antibiotics and identify novel drug targets. nih.gov This integrated approach is essential for developing precision medicine strategies to combat antimicrobial resistance effectively. researchgate.net
Future Directions in Colistin-Focused Academic Research
The future of colistin research is focused on a multifaceted approach to preserve its utility as a last-resort antibiotic. preprints.orgresearchgate.net A primary goal is the continued development of novel therapeutic strategies to overcome resistance. preprints.org This includes the discovery of new colistin derivatives with enhanced potency and reduced toxicity, as well as exploring non-antibiotic agents that can disrupt bacterial virulence or bolster the host immune response. nbinno.com
Enhancing our understanding of resistance mechanisms at a molecular level remains a critical area of investigation. preprints.org Further research into the global spread of mobile colistin resistance genes, such as mcr, is essential for surveillance and infection control. researchgate.netmdpi.com The "One Health" approach, which considers the interplay between human, animal, and environmental health, is crucial for managing the dissemination of colistin resistance. mdpi.com
Moreover, there is a pressing need for optimized and standardized dosing regimens, potentially guided by therapeutic drug monitoring, to maximize efficacy while minimizing adverse effects. nbinno.com The development of rapid and accurate diagnostic tools to detect colistin-resistant strains is also a priority to guide appropriate clinical management and prevent poor patient outcomes. researchgate.net Collaborative efforts among researchers, clinicians, policymakers, and the pharmaceutical industry will be paramount to ensure that colistin remains a viable treatment option for severe multidrug-resistant infections. researchgate.net
Q & A
Q. Ethical Considerations
- Informed consent : Disclose potential risks/benefits, especially for novel derivatives .
- Data anonymization : Remove identifiers from datasets shared publicly .
- Authorship criteria : Define contributor roles early to avoid disputes (e.g., ICMJE guidelines) .
How can interdisciplinary teams effectively collaborate on this compound projects?
Q. Collaborative Research Practices
- Role clarity : Assign tasks (e.g., synthesis to chemists, bioassays to biologists) with regular progress reviews .
- Data integration : Use shared platforms (e.g., electronic lab notebooks) to harmonize datasets .
- Conflict resolution : Establish protocols for addressing disagreements in data interpretation .
What are best practices for reporting this compound’s spectroscopic data?
Q. Methodological Guidance
- Full disclosure : Include raw spectra (IR, MS, NMR) in supplementary materials, noting instrument parameters .
- Reproducibility : Provide calibration standards and replicate measurements for key peaks .
- Metadata : Annotate unexpected signals (e.g., solvent residues) to aid peer review .
How should researchers address this compound’s stability limitations in experimental design?
Advanced Research Question
- Degradation studies : Monitor this compound under stress conditions (light, heat) to establish shelf-life .
- Formulation testing : Explore co-solvents or encapsulation to enhance stability .
- Real-time tracking : Use HPLC-MS to quantify degradation products during long-term assays .
What strategies ensure rigorous literature reviews in this compound research?
Q. Methodological Guidance
- Systematic searches : Use databases (SciFinder, PubMed) with keywords (e.g., “this compound derivatives,” “mechanistic studies”) .
- Critical appraisal : Evaluate study quality using tools like PRISMA for bias assessment .
- Gap analysis : Identify understudied areas (e.g., this compound’s pharmacokinetics) to justify novel work .
How should supplementary materials be structured for this compound-related publications?
Q. Data Reporting Standards
- Organization : Label files clearly (e.g., “Table S1: Crystallographic Data”) and cite them in-text .
- Accessibility : Upload raw data (spectra, assay results) to repositories like Zenodo for public access .
- Concise metadata : Describe each file’s purpose in ≤15 words (e.g., “NMR spectra for Compound 3”) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
